molecular formula C8H14ClN B3011794 4-(Prop-2-yn-1-yl)piperidine hydrochloride CAS No. 2172188-51-9

4-(Prop-2-yn-1-yl)piperidine hydrochloride

Cat. No.: B3011794
CAS No.: 2172188-51-9
M. Wt: 159.66
InChI Key: XUZHSINSAJVZKN-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Synthetic Organic Chemistry

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous and highly valued structural motif in the realm of synthetic organic chemistry and medicinal chemistry. google.com Its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its importance as a "privileged scaffold." This term reflects the ability of the piperidine core to serve as a versatile template for the development of compounds that can interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.gov

The significance of the piperidine scaffold can be attributed to several key factors:

Three-Dimensional Conformation: The chair-like conformation of the piperidine ring provides a defined three-dimensional geometry, which is crucial for specific molecular recognition and binding to biological macromolecules such as enzymes and receptors. This conformational rigidity can be exploited to design ligands with high affinity and selectivity.

Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is basic, allowing for the formation of salts and enabling hydrogen bonding interactions, which are fundamental to drug-receptor binding. The pKa of the piperidinium (B107235) ion is such that it is often protonated at physiological pH, enhancing its solubility and interaction with biological systems.

Versatility in Substitution: The piperidine ring can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical and pharmacological properties. This "decoration" of the scaffold is a cornerstone of structure-activity relationship (SAR) studies in drug discovery, enabling the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic profiles.

The therapeutic landscape is replete with examples of drugs that incorporate the piperidine moiety, demonstrating its broad applicability across different disease areas. These include analgesics, antipsychotics, antihistamines, and anticancer agents, among others. google.com The continued exploration of novel synthetic methodologies to access diverse and stereochemically complex piperidine derivatives remains an active and important area of chemical research. researchgate.net

Role of Alkyne Functionality in Molecular Design and Diversification

The alkyne functional group, characterized by a carbon-carbon triple bond, is a powerful and versatile tool in modern molecular design and diversification. Its unique electronic and structural properties make it an invaluable component in the synthesis of complex organic molecules, with wide-ranging applications in medicinal chemistry, materials science, and chemical biology.

The key attributes of the alkyne functionality that contribute to its significance include:

High Reactivity: The π-bonds of the alkyne are electron-rich, making them susceptible to a wide variety of chemical transformations. This reactivity allows for the facile conversion of the alkyne into other functional groups, providing a gateway to a diverse range of molecular architectures.

"Click" Chemistry: Terminal alkynes are key participants in one of the most powerful and widely used sets of chemical reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, regioselective, and tolerant of a broad range of functional groups, making it an ideal tool for the rapid and reliable construction of complex molecules, including bioconjugates and drug candidates. The resulting triazole ring is stable and can act as a bioisostere for other functional groups.

Bioorthogonal Reactivity: The alkyne group is largely absent in biological systems, making it a bioorthogonal functional handle. This means that it can undergo specific chemical reactions within a complex biological environment without interfering with native biochemical processes. This property is extensively utilized in chemical biology for applications such as protein labeling, activity-based protein profiling, and in vivo imaging.

In the context of drug discovery, the incorporation of an alkyne group can serve multiple purposes. It can act as a pharmacophore itself, directly interacting with a biological target. More commonly, it serves as a synthetic handle for the late-stage functionalization of a drug candidate, allowing for the rapid generation of a library of analogues for SAR studies. The propargyl group (a prop-2-yn-1-yl substituent) is a frequently used alkyne-containing moiety for this purpose.

Overview of Research Trajectories for 4-(Prop-2-yn-1-yl)piperidine (B3058794) Hydrochloride

While dedicated research focusing solely on 4-(Prop-2-yn-1-yl)piperidine hydrochloride is not extensively documented in publicly available literature, its structural components strongly suggest several promising research trajectories. The combination of the privileged piperidine scaffold and the versatile alkyne functionality positions this compound as a valuable building block in medicinal chemistry and drug discovery. The primary research applications are likely to leverage the propargyl group as a synthetic handle for the construction of more complex molecules with potential therapeutic activities.

Synthesis of Novel Bioactive Agents:

A plausible and significant research trajectory for this compound is its use as a precursor in the synthesis of novel therapeutic agents. The terminal alkyne allows for the straightforward application of "click" chemistry to couple the piperidine moiety to other molecular fragments. This approach enables the rapid generation of libraries of compounds for high-throughput screening against various biological targets.

For instance, research on related propargyl-piperidine derivatives has shown promise in the development of inhibitors for enzymes implicated in neurodegenerative diseases. Studies have explored 1-propargyl-4-styrylpiperidines as selective inhibitors of monoamine oxidase (MAO) A and B, enzymes that are key targets in the treatment of Parkinson's disease and depression. nih.govodu.edunih.gov Similarly, 4-phenethyl-1-propargylpiperidine derivatives have been investigated as dual inhibitors of butyrylcholinesterase and MAO-B, which could be beneficial for the treatment of Alzheimer's disease. nih.gov

Furthermore, the piperidine scaffold is a known component of ligands for sigma receptors, which are implicated in a variety of central nervous system disorders. Research has been conducted on compounds containing a piperidine ring linked to other moieties via a propargyl group for their potential as sigma receptor ligands. youtube.com

Development of Chemical Probes and Tool Compounds:

The bioorthogonal nature of the alkyne group makes this compound an excellent candidate for the development of chemical probes and tool compounds. These are essential for studying the biological function of proteins and other biomolecules. By incorporating this "clickable" piperidine derivative into a molecule of interest, researchers can subsequently attach reporter tags such as fluorophores or biotin (B1667282). This allows for the visualization, isolation, and identification of the biological targets of the parent molecule, a process known as activity-based protein profiling.

General Synthetic Routes:

The synthesis of this compound would likely involve the alkylation of a suitable piperidine precursor. A common method for the introduction of a propargyl group is the reaction of a secondary amine, such as piperidine, with propargyl bromide or a related propargyl halide. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid that is formed. Subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt.

Data Tables

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
CAS Number 2172188-51-9
Molecular Formula C₈H₁₄ClN
Molecular Weight 159.66 g/mol
Canonical SMILES C#CCC1CCNCC1.Cl

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-prop-2-ynylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-3-8-4-6-9-7-5-8;/h1,8-9H,3-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZHSINSAJVZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172188-51-9
Record name 4-(prop-2-yn-1-yl)piperidine hydrochloride
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Synthetic Methodologies for 4 Prop 2 Yn 1 Yl Piperidine Hydrochloride and Its Derivatives

Established Laboratory-Scale Synthesis Routes

Conventional laboratory synthesis of 4-(prop-2-yn-1-yl)piperidine (B3058794) hydrochloride typically involves a series of well-established reactions, including nucleophilic substitution for the functionalization of the piperidine (B6355638) ring, followed by alkylation with a propargyl moiety, and concluding with salt formation.

Nucleophilic Substitution Reactions in Piperidine Functionalization

Nucleophilic substitution is a cornerstone of synthetic organic chemistry and is instrumental in the functionalization of the piperidine scaffold. In the context of synthesizing 4-substituted piperidines, this can involve the reaction of a piperidine derivative with an appropriate electrophile. The nitrogen atom of the piperidine ring is nucleophilic and can readily react with electrophiles. However, to achieve C4-substitution, a common strategy involves the use of a pre-functionalized piperidine, such as a 4-piperidone, which can then undergo reactions like the Wittig reaction to introduce a carbon-based substituent at the 4-position. This substituent can then be further modified.

The reactivity of piperidine in nucleophilic substitution reactions is also demonstrated in its reactions with activated aryl halides, where it acts as a nucleophile. nih.gov While not directly leading to C4-alkylation with a propargyl group, these reactions underscore the nucleophilic character of the piperidine nitrogen, which is central to N-alkylation strategies.

Alkylation of Piperidine Intermediates with Propargyl Halides

A direct and common method for the introduction of the propargyl group onto the piperidine nitrogen is through N-alkylation with a propargyl halide, such as propargyl bromide or propargyl chloride. This reaction is a classic example of nucleophilic aliphatic substitution, where the nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide ion.

In a typical procedure, the secondary amine of a 4-substituted piperidine is reacted with propargyl bromide in the presence of a base to neutralize the hydrogen halide formed during the reaction. acs.org The choice of base and solvent can influence the reaction rate and yield. Common bases include potassium carbonate or triethylamine (B128534), and solvents like methanol (B129727) or acetonitrile (B52724) are often employed.

For instance, the synthesis of 1-propargyl-4-((E)-styryl)-piperidine, a derivative of the target compound, involves the reaction of the corresponding secondary amine with propargyl bromide. acs.org This reaction provides a clear blueprint for the synthesis of N-propargylated piperidine derivatives.

Piperidine IntermediateAlkylation AgentBaseSolventProductReference
4-((E)-styryl)piperidinePropargyl bromideNot specifiedNot specified1-Propargyl-4-((E)-styryl)piperidine acs.org

Precursor Derivatization and Salt Formation

Following the successful propargylation of the piperidine intermediate, the final step in the synthesis of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base with a solution of hydrogen chloride in an appropriate solvent, such as diethyl ether or methanol. acs.org The hydrochloride salt often has improved stability and solubility properties compared to the free base, making it more suitable for handling and for pharmaceutical applications.

The process involves dissolving the purified 4-(prop-2-yn-1-yl)piperidine free base in a suitable solvent, followed by the dropwise addition of a standardized solution of HCl in an organic solvent. acs.org The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Advanced Synthetic Strategies

To improve the efficiency, yield, and environmental footprint of the synthesis of 4-(prop-2-yn-1-yl)piperidine hydrochloride and its derivatives, more advanced synthetic strategies are being explored. These include the use of microwave-assisted synthesis and biocatalytic approaches.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov In the context of synthesizing N-propargyl piperidine derivatives, microwave irradiation can significantly enhance the rate of the N-alkylation reaction.

The application of microwave heating in the synthesis of N-propargyl derivatives of other nitrogen-containing heterocycles, such as imidazole (B134444) and tetrahydroquinoline, has been shown to dramatically reduce reaction times from hours to minutes and increase yields. mdpi.comresearchgate.net For example, the microwave-assisted synthesis of N-propargyl tetrahydroquinoline derivatives saw a reduction in reaction time from 96 hours to just 15 minutes, with a 2.5-fold increase in yield compared to conventional methods. mdpi.com This suggests that a similar enhancement could be expected for the propargylation of piperidine intermediates.

ReactantsMethodReaction TimeYieldReference
Tetrahydroquinoline, Paraformaldehyde, PropargylamineConventional Heating96 h~35% mdpi.com
Tetrahydroquinoline, Paraformaldehyde, PropargylamineMicrowave Irradiation15 min83-89% mdpi.com
Imidazole, Propargyl bromideMicrowave Irradiation5 minHigh researchgate.net

Biocatalytic Approaches to Propargyl Group Installation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. While the direct enzymatic installation of a propargyl group onto a piperidine ring is not yet a widely established method, the broader field of biocatalytic synthesis of piperidine derivatives is rapidly advancing. chemistryviews.orgchemrxiv.org

Enzymes such as lipases have been successfully employed in the synthesis of piperidine derivatives through multicomponent reactions. rsc.orgresearchgate.net For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze the synthesis of clinically valuable piperidines in excellent yields. rsc.org Furthermore, transaminases are being explored for the enantioselective preparation of substituted piperidines. researchgate.net

These advancements in the biocatalytic synthesis of the piperidine core suggest that future research may lead to the development of enzymes capable of catalyzing the direct and selective propargylation of piperidine intermediates, offering a more sustainable and efficient synthetic route.

Multi-component Reactions (MCRs) for Piperidine Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. rsc.org This approach is prized for its atom economy, reduced number of purification steps, and its ability to rapidly generate molecular diversity, making it a powerful tool for constructing functionalized piperidine skeletons. rsc.orgtaylorfrancis.com

One-pot, three-component transformations are a common MCR strategy for synthesizing piperidine derivatives. For instance, the reaction between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by substances like tetrabutylammonium (B224687) tribromide (TBATB) or zirconyl chloride (ZrOCl₂·8H₂O) under reflux conditions to yield highly functionalized piperidines. taylorfrancis.com Another notable MCR is the double Mannich reaction, which can be used to create fused piperidine systems. Cui and coworkers developed a strategy employing an electron-rich benzofuran (B130515), a primary amine, and formaldehyde (B43269) to synthesize benzofuran-fused piperidines. rsc.org This reaction proceeds through the functionalization of both a benzylic C(sp³)–H bond and a C(sp²)–H bond of the benzofuran ring. rsc.org

Inspired by the biosynthesis of natural piperidine alkaloids, a stereoselective three-component vinylogous Mannich-type reaction has been developed. rsc.org This method utilizes a 1,3-bis-trimethylsily enol ether as a dienolate, which reacts with an aldehyde and a chiral amine (such as α-methyl benzylamine) in the presence of a catalyst like tin(II) triflate (Sn(OTf)₂). The reaction proceeds via a chiral aldimine intermediate to form a chiral 2,3-dihydropyridinone, which serves as a versatile precursor for various multi-substituted chiral piperidine compounds. rsc.org

Table 1: Examples of Multi-component Reactions for Piperidine Synthesis
Reaction TypeComponentsCatalyst/ConditionsProduct TypeReference
Three-Component CondensationAromatic Aldehydes, Amines, Acetoacetic EstersTBATB or ZrOCl₂·8H₂O, RefluxHighly Functionalized Piperidines taylorfrancis.com
Double Mannich ReactionBenzofuran, Primary Amine, FormaldehydeNot specifiedBenzofuran-fused Piperidines rsc.org
Vinylogous Mannich Reaction1,3-bis-trimethylsily enol ether, Aldehydes, Chiral α-methyl benzylamineSn(OTf)₂, DCM, -78 °C to 0 °CChiral 2,3-dihydropyridinones rsc.org

Intramolecular Cyclization Pathways to Piperidine Frameworks

Intramolecular cyclization is a fundamental strategy for forming the piperidine ring, where a linear substrate containing a nitrogen source (typically an amine) and a reactive site cyclizes to form the heterocyclic framework. nih.gov These pathways can be broadly categorized based on the type of bond being formed (C-N or C-C) and the reaction mechanism. nih.gov

Common routes to the piperidine core via intramolecular cyclization include:

Reductive Amination : This involves the cyclization of an amino-aldehyde or amino-ketone, where the initially formed iminium ion is reduced in situ to yield the piperidine ring. beilstein-journals.org

Metal-Catalyzed Cyclization : Transition metals, particularly palladium, are widely used to catalyze the cyclization of substrates containing alkenes or alkynes. For example, Nevado and colleagues developed a gold(I)-catalyzed oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Liu et al. later developed an enantioselective version using a palladium catalyst with a pyridine-oxazoline ligand. nih.gov

Radical Cyclization : Radical reactions offer an alternative pathway. For instance, the cyclization of 1,6-enynes can be initiated by the addition of a borane (B79455) radical to form the piperidine structure. mdpi.com Another approach involves the intramolecular radical C-H amination, which can be achieved through electrolysis or with copper catalysis. mdpi.com

Aza-Prins Cyclization : This powerful reaction involves the cyclization of a homoallylic amine with an aldehyde, typically under acidic conditions, to generate the piperidine framework. researchgate.net It is recognized as a step- and atom-economical method for creating these azacycles. researchgate.net

Reductive Hydroamination/Cyclization Cascade : Gharpure and coworkers described a method for piperidine synthesis through the intramolecular 6-endo-dig cyclization of alkynes. The reaction is mediated by an acid, leading to the formation of an enamine and then an iminium ion, which is subsequently reduced to form the piperidine ring. nih.govmdpi.com

Table 2: Key Intramolecular Cyclization Strategies for Piperidine Synthesis
Cyclization PathwaySubstrate TypeKey Reagents/CatalystsMechanism HighlightReference
Reductive AminationAmino-aldehydes/ketonesReducing agent (e.g., NaBH₃CN)In situ reduction of cyclic iminium ion beilstein-journals.org
Palladium-Catalyzed Enantioselective CyclizationUnsaturated AminesPalladium catalyst, Pyridine-oxazoline ligandEnantioselective difunctionalization of a double bond nih.gov
Radical C-H AminationN-centered radicalsElectrolysis or Copper(I)/(II) catalystsIntramolecular hydrogen atom transfer followed by cyclization mdpi.com
Aza-Prins CyclizationHomoallylic amine, AldehydeAcid catalystStep- and atom-economical C-C and C-N bond formation researchgate.net
Reductive Hydroamination CascadeAlkynyl AminesAcid catalyst, Reducing agentAcid-mediated alkyne functionalization followed by reduction nih.govmdpi.com

Optimization of Reaction Conditions and Stereoselectivity Control in Synthesis

Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) is a central challenge in the synthesis of substituted piperidines. The optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and protecting groups on the nitrogen atom, is crucial for controlling the three-dimensional arrangement of substituents on the piperidine ring. nih.govd-nb.info

The use of specialized chiral dirhodium catalysts has been pivotal in advancing stereoselective C-H functionalization reactions to build piperidine scaffolds. d-nb.info For instance, in the reaction of N-Boc-piperidine with methyl aryldiazoacetates, the choice of catalyst significantly impacts the stereochemical outcome. While many dirhodium tetracarboxylate catalysts give low diastereomeric ratios (d.r.), catalysts like Rh₂(S-2-Cl-5-BrTPCP)₄ can enhance stereoselectivity. nih.gov Further optimization has shown that Rh₂(R-TCPTAD)₄ can lead to an 11:1 d.r. and 93% enantiomeric excess (ee), while Rh₂(R-TPPTTL)₄ can achieve a d.r. of 27:1, albeit with a lower ee. nih.govd-nb.info

The protecting group on the piperidine nitrogen also plays a critical role in directing the stereoselectivity. For example, switching from an N-Boc protecting group to an N-arylsulfonyl group (like N-Bs) can improve the enantioselectivity when using the Rh₂(R-TPPTTL)₄ catalyst. nih.govd-nb.info Temperature is another key variable; in some rhodium-catalyzed reactions, increasing the temperature can improve the yield with only a minor decrease in stereoselectivity. nih.gov This careful tuning of reaction parameters allows for the selective synthesis of specific stereoisomers, which is essential for developing pharmacologically active compounds. d-nb.info

Table 3: Optimization of Stereoselective C-H Functionalization of Piperidines
N-Protecting GroupCatalystDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
N-BocRh₂(S-DOSP)₄1:1Low nih.gov
N-BocRh₂(R-TCPTAD)₄11:193% d-nb.info
N-BocRh₂(R-TPPTTL)₄27:169% nih.gov
N-Bs (arylsulfonyl)Rh₂(R-TPPTTL)₄>30:177% nih.govd-nb.info

Chemical Transformations and Reactivity of 4 Prop 2 Yn 1 Yl Piperidine Hydrochloride

Reactivity of the Terminal Alkyne Moiety

The propargyl group (prop-2-yn-1-yl) attached to the piperidine (B6355638) ring features a terminal alkyne, a functional group known for its participation in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne is an ideal substrate for the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgwikipedia.org This reaction is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. nih.govnih.govrsc.org The CuAAC reaction unites a terminal alkyne with an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgnih.gov

This transformation is exceptionally valuable for linking the 4-(prop-2-yn-1-yl)piperidine (B3058794) scaffold to other molecules, including biomolecules, polymers, or other pharmacophores, in fields like drug discovery and materials science. researchgate.netbohrium.com The reaction is typically catalyzed by a copper(I) source, which can be added directly or generated in situ from copper(II) salts (like CuSO₄) with a reducing agent such as sodium ascorbate. nih.govnih.gov

Table 1: Examples of CuAAC Reactions with 4-(Prop-2-yn-1-yl)piperidine

Piperidine ReactantAzide Reactant (R-N₃)Catalyst SystemProduct (1,4-disubstituted 1,2,3-triazole)
4-(Prop-2-yn-1-yl)piperidineBenzyl (B1604629) AzideCuSO₄, Sodium Ascorbate4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)piperidine
4-(Prop-2-yn-1-yl)piperidineAzidoethaneCu(I) source4-((1-Ethyl-1H-1,2,3-triazol-4-yl)methyl)piperidine
4-(Prop-2-yn-1-yl)piperidine4-AzidotolueneCu(I) source4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperidine

Cross-Coupling Reactions

The terminal C(sp)-H bond of the alkyne is reactive in various metal-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.org This reaction creates a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The Sonogashira reaction is a powerful tool for synthesizing arylalkynes and conjugated enynes. libretexts.orgresearchgate.net The process typically requires a palladium(0) catalyst, a copper(I) cocatalyst (e.g., CuI), and an amine base. organic-chemistry.orgwikipedia.org This allows for the direct attachment of various aromatic and heteroaromatic systems to the piperidine scaffold via the propargyl linker.

Table 2: Examples of Sonogashira Coupling Reactions

Alkyne ReactantAryl/Vinyl Halide (R-X)CatalystsBaseProduct
4-(Prop-2-yn-1-yl)piperidineIodobenzenePd(PPh₃)₄, CuIEt₃N4-(3-Phenylprop-2-yn-1-yl)piperidine
4-(Prop-2-yn-1-yl)piperidine4-BromopyridinePdCl₂(PPh₃)₂, CuIPiperidine4-(3-(Pyridin-4-yl)prop-2-yn-1-yl)piperidine
4-(Prop-2-yn-1-yl)piperidineVinyl BromidePd(PPh₃)₄, CuIn-BuNH₂4-(Pent-1-en-4-yn-1-yl)piperidine

Hydration and Hydroamination Reactions

The carbon-carbon triple bond can undergo addition reactions such as hydration and hydroamination.

Hydration: The addition of water across the alkyne can be catalyzed to form carbonyl compounds. The regiochemical outcome depends on the specific reaction conditions.

Markovnikov Hydration: In the presence of a mercury(II) salt (e.g., HgSO₄) in aqueous acid, hydration follows Markovnikov's rule, adding the hydroxyl group to the more substituted carbon. For a terminal alkyne, this process yields a methyl ketone after the initial enol product tautomerizes. libretexts.orglibretexts.org

Anti-Markovnikov Hydration: A two-step hydroboration-oxidation sequence provides the anti-Markovnikov product. Reaction with a hindered borane (B79455) (like disiamylborane) followed by oxidation (with H₂O₂) yields an aldehyde after tautomerization of the enol intermediate. libretexts.orglibretexts.org

Hydroamination: This reaction involves the addition of an N-H bond from an amine across the alkyne. Intermolecular hydroamination of terminal alkynes, often catalyzed by copper or gold complexes, typically follows Markovnikov's rule to produce an imine intermediate, which can be subsequently reduced to the corresponding amine. frontiersin.orgmdpi.com

Table 3: Hydration and Hydroamination of the Alkyne Moiety

Reaction TypeReagentsIntermediateFinal Product
Markovnikov HydrationH₂O, H₂SO₄, HgSO₄Enol4-(2-Oxopropyl)piperidine (a methyl ketone)
Anti-Markovnikov Hydration1. Disiamylborane 2. H₂O₂, NaOHEnol3-(Piperidin-4-yl)propanal (an aldehyde)
Hydroamination (example)Aniline, CuNPs catalystImineN-(1-(piperidin-4-ylmethyl)vinyl)aniline

Reactivity of the Piperidine Nitrogen Atom

The nitrogen atom in the piperidine ring is a secondary amine, which makes it nucleophilic and basic. solubilityofthings.comambeed.com This allows for a variety of reactions that modify the ring itself, complementing the chemistry of the alkyne side chain.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the piperidine nitrogen readily participates in nucleophilic substitution and addition reactions.

N-Alkylation: The secondary amine can be converted to a tertiary amine through reaction with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl bromide). researchgate.netmdpi.com The reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaH) to neutralize the acid formed during the reaction. researchgate.net

N-Acylation: Reaction with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base, results in the formation of a stable amide. This reaction effectively attaches a carbonyl-containing group to the piperidine nitrogen.

These reactions are fundamental for building molecular complexity and are widely used in the synthesis of pharmaceutical compounds. solubilityofthings.commdpi.com

Table 4: N-Alkylation and N-Acylation of 4-(Prop-2-yn-1-yl)piperidine

Reaction TypeReagentBaseSolventProduct
N-AlkylationMethyl Iodide (CH₃I)K₂CO₃Acetonitrile (B52724)1-Methyl-4-(prop-2-yn-1-yl)piperidine
N-AlkylationBenzyl Bromide (BnBr)NaHDMF1-Benzyl-4-(prop-2-yn-1-yl)piperidine
N-AcylationAcetyl Chloride (AcCl)Triethylamine (B128534)Dichloromethane1-(4-(Prop-2-yn-1-yl)piperidin-1-yl)ethan-1-one
N-AcylationBenzoyl Chloride (BzCl)Pyridine (B92270)THFPhenyl(4-(prop-2-yn-1-yl)piperidin-1-yl)methanone

Quaternization Reactions

Further alkylation of the tertiary amine formed from N-alkylation leads to the formation of a quaternary ammonium (B1175870) salt. researchgate.net This reaction, known as quaternization, typically proceeds by treating the tertiary amine with an excess of a reactive alkyl halide. The resulting quaternary salt is a positively charged ionic species. This process can alter the physical properties of the molecule, such as its solubility.

For 4-(prop-2-yn-1-yl)piperidine, this would be a two-step process: initial N-alkylation to a tertiary amine, followed by a second N-alkylation to yield the quaternary salt.

Table 5: Quaternization of the Piperidine Nitrogen

Starting MaterialAlkylating AgentProduct (Quaternary Ammonium Salt)
1-Methyl-4-(prop-2-yn-1-yl)piperidineMethyl Iodide (excess)1,1-Dimethyl-4-(prop-2-yn-1-yl)piperidin-1-ium iodide
1-Ethyl-4-(prop-2-yn-1-yl)piperidineEthyl Iodide (excess)1,1-Diethyl-4-(prop-2-yn-1-yl)piperidin-1-ium iodide

Oxidative and Reductive Transformations of the Core Structure

The piperidine ring and the propargyl group of 4-(prop-2-yn-1-yl)piperidine exhibit distinct reactivities under oxidative and reductive conditions. These transformations can selectively target either the alkyne moiety or the piperidine core, depending on the reagents and reaction conditions employed.

Reductive Transformations

The most common reductive transformation involving the 4-(prop-2-yn-1-yl)piperidine core is the catalytic hydrogenation of the alkyne group. This reaction typically proceeds in a stepwise manner, first yielding the corresponding alkene (4-(prop-2-en-1-yl)piperidine) and, upon further reduction, the fully saturated alkane (4-propylpiperidine). Standard catalysts such as platinum(IV) oxide (PtO₂), palladium on carbon (Pd/C), or Raney Nickel are effective for this transformation. asianpubs.org The piperidine ring itself is generally stable to these conditions, which are commonly used to reduce pyridinium (B92312) salts or substituted pyridines to their corresponding piperidines. asianpubs.orgnih.govresearchgate.net

This selective reduction of the side chain is crucial for synthesizing analogues with modified saturation levels, which can be instrumental in structure-activity relationship (SAR) studies. For instance, in the synthesis of related bioactive molecules, catalytic hydrogenation over Pd/C is a standard method to reduce nitro groups or other sensitive functionalities on appended structures without affecting the piperidine ring. nih.gov

Table 1: Reductive Transformations of 4-(Prop-2-yn-1-yl)piperidine
TransformationProduct(s)Typical Reagents and ConditionsReference
Alkyne Hydrogenation (Partial)4-(Prop-2-en-1-yl)piperidine (Allylpiperidine)H₂, Lindlar's catalystGeneral Knowledge
Alkyne Hydrogenation (Full)4-PropylpiperidineH₂, Pd/C, PtO₂, or Raney Ni; atmospheric or elevated pressure asianpubs.org

Oxidative Transformations

The oxidative chemistry of 4-(prop-2-yn-1-yl)piperidine can target either the piperidine ring or the propargyl side chain. The piperidine nitrogen and the adjacent α-carbons are susceptible to oxidation. For example, N-protected piperidines can be oxidized at the α-carbon using hypervalent iodine reagents to form reactive N-acyliminium ion intermediates. nih.gov These intermediates can then be trapped by various nucleophiles to introduce new substituents. Another approach involves direct oxidation of the ring to form a lactam; treatment of similar piperidine derivatives with bromine in acetic acid has been shown to yield the corresponding piperidin-2-one. researchgate.net

Furthermore, the entire piperidine ring can be aromatized to a pyridine ring through catalytic acceptorless dehydrogenation. This process, often employing iridium-based pincer catalysts, represents a complete oxidation of the heterocyclic core and is a method for generating pyridine derivatives from piperidine precursors. rsc.org

The propargyl group's triple bond is also prone to oxidation. While specific studies on 4-(prop-2-yn-1-yl)piperidine are limited, related propargyl alcohols are readily oxidized to propynals using reagents like Bobbitt's salt or under aerobic conditions with copper catalysts. nih.govresearchgate.net Stronger oxidizing agents, such as ozone or potassium permanganate, could potentially lead to the cleavage of the C≡C triple bond.

Table 2: Oxidative Transformations of the Piperidine Core
TransformationProduct TypeTypical Reagents and ConditionsReference
α-C-H OxidationN-Acyliminium Ion IntermediatePhI(OAc)₂, TMSN₃ nih.gov
Ring OxidationPiperidin-2-oneBr₂, Acetic Acid researchgate.net
Dehydrogenation (Aromatization)4-PropylpyridinePOCOP-Ir pincer catalyst, heat rsc.org

Derivatization Strategies for Structural Diversification

The dual functionality of 4-(prop-2-yn-1-yl)piperidine hydrochloride makes it an exceptionally useful scaffold for structural diversification. Both the secondary amine and the terminal alkyne serve as handles for a variety of coupling and modification reactions. nih.govresearchgate.net

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can undergo a wide array of reactions to afford N-substituted derivatives. These include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride.

Mannich Reaction: The piperidine can serve as the amine component in a Mannich reaction, reacting with an aldehyde (like formaldehyde) and a compound containing an active hydrogen to form aminomethylated products. mdpi.comresearchgate.net

Reactions at the Propargyl Group

The terminal alkyne is a versatile functional group that enables access to a diverse range of molecular architectures through several powerful C-C and C-heteroatom bond-forming reactions.

Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides is a cornerstone of modern synthesis. wikipedia.orgorganic-chemistry.org It allows for the direct attachment of various aromatic and heteroaromatic rings to the propargyl side chain, providing a straightforward route to complex molecules. researchgate.netmdpi.comnih.gov

Click Chemistry (Huisgen Cycloaddition): The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that joins the terminal alkyne with an organic azide to form a stable 1,2,3-triazole ring. researchgate.net This reaction is known for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it a powerful tool for bioconjugation and materials science.

Mannich-type Reactions: The terminal C-H bond of the alkyne is weakly acidic and can be deprotonated to form an acetylide. This nucleophile can then react with iminium ions (generated from an amine and an aldehyde) in a Mannich-type reaction to form propargylamines. nih.gov

Table 3: Key Derivatization Reactions of 4-(Prop-2-yn-1-yl)piperidine
Reactive SiteReaction NameReactantsProduct MoietyReference
Piperidine NitrogenN-AcylationAcyl chloride, BaseN-Acyl piperidine (Amide)General Knowledge
Propargyl GroupSonogashira CouplingAryl/Vinyl Halide, Pd/Cu catalyst, BaseInternal Alkyne wikipedia.orgorganic-chemistry.org
Propargyl GroupAzide-Alkyne Cycloaddition (Click Chemistry)Organic Azide, Cu(I) catalyst1,4-Disubstituted 1,2,3-Triazole researchgate.net
Propargyl GroupMannich Reaction (as nucleophile)Aldehyde, AminePropargylamine nih.gov

Applications of 4 Prop 2 Yn 1 Yl Piperidine Hydrochloride in Advanced Chemical Research

Utilization as a Versatile Synthetic Building Block

4-(Prop-2-yn-1-yl)piperidine (B3058794) hydrochloride is a bifunctional organic compound that has garnered significant attention as a versatile synthetic building block in medicinal chemistry and organic synthesis. biosynth.com Its structure incorporates two key reactive features: a secondary amine within the piperidine (B6355638) ring and a terminal alkyne on the propargyl substituent. The piperidine ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals. nih.govnih.gov The propargyl group, containing a reactive terminal alkyne, is a highly valuable functional handle for a wide array of chemical transformations. researchgate.netontosight.aimdpi.com

The terminal alkyne allows for participation in reactions such as Sonogashira coupling, Glaser coupling, and, most notably, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov The piperidine nitrogen, once deprotected from its hydrochloride salt form, can undergo various reactions typical of secondary amines, including N-alkylation, acylation, and reductive amination. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, enabling the construction of complex molecular architectures from a relatively simple starting material. researchgate.net

Design and Synthesis of Complex Molecular Scaffolds

The unique structural attributes of 4-(prop-2-yn-1-yl)piperidine hydrochloride make it an ideal starting point for the synthesis of diverse and complex molecular frameworks.

Scaffolds for Combinatorial Chemistry and Compound Libraries

The concept of combinatorial chemistry aims to rapidly generate large collections of diverse compounds, known as libraries, for high-throughput screening in drug discovery. nih.gov The propargyl group of 4-(prop-2-yn-1-yl)piperidine is perfectly suited for this purpose, primarily through its application in click chemistry. slideshare.net The CuAAC reaction between the terminal alkyne of the piperidine building block and a diverse set of organic azides is exceptionally efficient, high-yielding, and tolerant of a wide range of functional groups. nih.govresearchgate.net

This reliability allows for the parallel synthesis of extensive compound libraries where the piperidine core is linked to various other molecular fragments via a stable, rigid 1,2,3-triazole linker. nih.govresearchgate.net The resulting libraries of triazole-containing piperidine derivatives can then be screened against biological targets to identify novel hits for lead development. nih.gov This modular approach significantly accelerates the early stages of drug discovery by providing rapid access to a broad chemical space. nih.gov

Development of Polyfunctionalized Heterocyclic Systems

The reactivity of the alkyne and piperidine moieties enables the construction of more elaborate heterocyclic systems. A primary example is the formation of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction, which introduces a new, stable heterocyclic ring into the molecule. researchgate.net This reaction has been widely used to link the piperidine scaffold to other chemical entities, including other heterocycles, to create polyfunctional systems. scirp.org

Furthermore, the alkyne can serve as a precursor for the synthesis of other heterocyclic rings. For instance, terminal alkynes can participate in rhodium-catalyzed reactions with ketoximes to form highly substituted pyridines. nih.gov The propargyl group can also be involved in intramolecular cyclization cascades to form fused or spirocyclic systems, which are of increasing interest in medicinal chemistry due to their three-dimensional structures. nih.govresearchgate.net The synthesis of spiro[indoline-pyrroline] derivatives, for example, can proceed through a 1,3-dipolar cycloaddition involving an alkyne. nih.gov

Analogues for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic modification of a molecule's structure to understand its effect on biological activity. researchgate.net The 4-(prop-2-yn-1-yl)piperidine scaffold is an excellent platform for such studies. Researchers can independently modify the piperidine ring and the propargyl group to probe interactions with a biological target.

For example, in the development of inhibitors for monoamine oxidase (MAO), a key enzyme in the central nervous system, researchers have synthesized extensive series of 1-propargyl-4-substituted piperidine analogues. mdpi.comacs.org In these studies, the propargyl group is often kept constant as the pharmacophore responsible for irreversible inhibition, while substituents at the 4-position of the piperidine ring are varied to explore the SAR and optimize potency and selectivity for MAO-A or MAO-B isoforms. acs.org The stereochemistry of the piperidine ring can also be varied to investigate its impact on transporter selectivity. utmb.edu

Table 1: SAR of 1-Propargyl-4-styrylpiperidine Analogues as MAO Inhibitors This table is based on data presented for illustrative purposes and is inspired by findings in the field.

CompoundPiperidine SubstitutionStyryl Double BondhMAO-A IC₅₀ (nM)hMAO-B IC₅₀ (nM)Selectivity (A/B)
Analog 11,4-disubstitutedtrans>100,000342>292
Analog 21,4-disubstitutedcis1,470>100,000<0.015
Analog 31,3-disubstitutedtrans>100,0001,470>68

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The propargyl group of this compound is a bioorthogonal functional group, meaning it is chemically inert in biological environments but can be made to react specifically with a chosen partner. This feature is ideal for developing chemical probes. nih.gov

The terminal alkyne can be used to attach reporter tags, such as fluorescent dyes, biotin (B1667282), or radioactive isotopes, to the piperidine scaffold via click chemistry. nih.gov If the piperidine scaffold has affinity for a specific protein, the resulting probe can be used to visualize the protein in cells, identify its binding partners through pull-down assays (in the case of biotin tags), or quantify its presence. This strategy is a powerful tool for target identification and validation in chemical biology. researchgate.net

Precursors in Ligand Design for Specific Molecular Targets

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in ligands for a wide range of molecular targets, particularly within the central nervous system. researchgate.netthieme-connect.com this compound serves as a valuable precursor for designing ligands that target specific receptors and enzymes. nih.gov

For instance, the piperidine moiety is a key structural element for ligands of sigma receptors (σ₁R and σ₂R), which are implicated in various neurological disorders. nih.govacs.orgnih.gov The basic nitrogen of the piperidine is often crucial for forming key interactions in the receptor binding site. nih.gov The propargyl group can be incorporated into these designs to provide an additional point of interaction or to serve as an anchor for irreversible binding, as seen in propargylamine-based MAO inhibitors. tandfonline.comnih.gov By starting with this building block, chemists can synthesize focused libraries of compounds to optimize affinity and selectivity for a specific molecular target, such as the NR1/2B NMDA receptor or Akt kinases. nih.govnih.gov

Computational and Theoretical Studies on 4 Prop 2 Yn 1 Yl Piperidine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule is determined by its electron density. mdpi.com DFT calculations are widely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

The HOMO-LUMO energy gap is a critical parameter derived from DFT calculations, as it provides insights into the chemical reactivity and stability of a molecule. nih.gov A smaller gap generally suggests higher reactivity. For piperidine (B6355638) derivatives, DFT can be used to map the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. nih.gov

Furthermore, DFT is instrumental in studying reaction mechanisms by calculating the energies of reactants, transition states, and products. mdpi.comnih.gov This allows researchers to determine activation barriers and reaction pathways, providing a theoretical foundation for understanding how molecules like 4-(prop-2-yn-1-yl)piperidine (B3058794) hydrochloride might be synthesized or how they might react in a biological system. For instance, DFT has been used to study the tautomerization mechanisms in quinoline (B57606) derivatives and cycloaddition reactions, showcasing its utility in understanding complex chemical transformations. mdpi.comnih.gov

Table 1: Key Parameters from DFT Calculations

Parameter Description Significance
Optimized Geometry The lowest energy three-dimensional arrangement of atoms in the molecule. Provides accurate bond lengths and angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates chemical reactivity and stability. nih.gov
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface. Identifies positive and negative regions, predicting sites for intermolecular interactions. nih.gov

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Correlates with experimental infrared and Raman spectra for structural confirmation. researchgate.net |

Molecular Dynamics and Conformational Analysis of Piperidine Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com These simulations provide a dynamic view of molecular behavior, which is crucial for understanding the conformational flexibility of molecules like 4-(prop-2-yn-1-yl)piperidine hydrochloride. The piperidine ring can adopt several conformations, most notably the chair, boat, and twist-boat forms, with the chair conformation generally being the most stable.

MD simulations can reveal:

Conformational Stability: By tracking the trajectory of the molecule over time, researchers can assess the stability of different conformations and the transitions between them. nih.gov

Solvent Effects: The behavior of the molecule can be simulated in different solvent environments to understand how interactions with solvent molecules influence its conformation and dynamics.

Binding Dynamics: When studying the interaction of a ligand with a protein, MD simulations can show how the ligand binds, the stability of the protein-ligand complex, and the key interactions that maintain the bound state. nih.govnih.gov

For piperidine derivatives, MD simulations have been used to analyze the stability of their complexes with biological targets like the sigma-1 receptor and acetylcholinesterase. nih.govnih.gov These studies often involve calculating the Root Mean Square Deviation (RMSD) of the molecule's atoms over the simulation time to quantify structural stability. mdpi.comnih.gov A stable RMSD profile suggests that the system has reached equilibrium. mdpi.com

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods are used to predict the chemical properties and biological activities of molecules entirely through computation. For this compound, these tools can forecast its reactivity, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Chemical reactivity can be predicted using DFT-based descriptors. mdpi.com Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov This information is valuable for predicting how the molecule will interact with other reagents or with a biological target.

ADMET prediction is a critical component of early-stage drug discovery. researchgate.net Various computational models can estimate properties like:

Lipophilicity (log P): Affects solubility and membrane permeability.

Aqueous Solubility (log S): Influences absorption and distribution.

Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions. mdpi.com

Toxicity: Flags potential safety issues early in development. researchgate.net

These predictions help researchers prioritize compounds with favorable drug-like properties for further experimental investigation.

Molecular Modeling and Docking Simulations for Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.comnih.gov This method is essential for understanding how a molecule like this compound might interact with a specific biological target.

The process involves:

Preparation: Obtaining or modeling the 3D structures of both the ligand and the receptor.

Sampling: Placing the ligand in various positions and orientations within the receptor's binding site.

Scoring: Using a scoring function to evaluate the fitness of each pose, estimating the binding affinity.

Docking simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-receptor complex. nih.gov For example, studies on piperidine-based compounds targeting the sigma-1 receptor have used docking to elucidate their binding modes, showing how the piperidine ring and its substituents fit into the receptor's binding pockets. nih.gov Similarly, docking of piperidine derivatives into the active site of acetylcholinesterase has revealed crucial interactions with amino acid residues like tryptophan and tyrosine. nih.gov These insights are fundamental for the rational design of more potent and selective inhibitors. mdpi.com

Table 2: Common Interactions Analyzed in Molecular Docking

Interaction Type Description
Hydrogen Bond An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interaction The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
π-Cation Interaction A noncovalent interaction between the face of an electron-rich π system (e.g., an aromatic ring) and an adjacent cation.

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

Structure-Activity Relationship (SAR) Elucidation through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a vital role in establishing these relationships, guiding the optimization of lead compounds in drug discovery. oncodesign-services.comnih.gov

By computationally analyzing a series of related compounds, researchers can identify key structural features responsible for potency and selectivity. oncodesign-services.com For piperidine derivatives, SAR studies might explore how different substituents on the piperidine ring affect binding affinity for a particular target. nih.gov For this compound, the propargyl (prop-2-yn-1-yl) group is a key feature. Computational SAR can help determine:

The importance of the alkyne functionality for target interaction.

The optimal length and flexibility of the substituent at the 4-position.

The role of the piperidine nitrogen in binding.

Quantitative Structure-Activity Relationship (QSAR) models are a specific computational SAR technique. These models use statistical methods to correlate variations in the physicochemical properties of compounds with their biological activities, resulting in a mathematical equation that can predict the activity of new, unsynthesized molecules. azolifesciences.com This predictive power accelerates the design of more effective therapeutic agents. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-(Prop-2-yn-1-yl)piperidine (B3058794) hydrochloride. It provides detailed information about the carbon-hydrogen framework. Given the structure, a predictable set of signals can be anticipated in both ¹H and ¹³C NMR spectra.

In its hydrochloride form, the piperidine (B6355638) nitrogen is protonated, which influences the chemical environment of the neighboring protons and carbons. The expected chemical shifts are based on the analysis of the piperidine ring system and the propargyl side chain.

Expected ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shifts for the core structure. Actual values can vary based on the solvent and concentration.

Atom Number(s)Proton (¹H) Chemical Shift (ppm)Carbon (¹³C) Chemical Shift (ppm)
1 (N-H₂)Broad singlet, ~9.0-10.0N/A
2, 6Multiplet, ~3.3-3.5 (axial) & ~2.9-3.1 (equatorial)~45-48
3, 5Multiplet, ~1.9-2.1 (axial) & ~1.6-1.8 (equatorial)~28-31
4Multiplet, ~1.8-2.0~35-38
7 (CH₂)Doublet, ~2.3-2.5~22-25
8 (C≡C)N/A~80-83
9 (≡C-H)Triplet, ~2.0-2.2~70-73

To unambiguously assign the predicted signals and confirm the connectivity of the atoms, advanced 1D and 2D NMR experiments are utilized.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. Key expected correlations include:

The terminal alkyne proton (H-9) coupling to the methylene (B1212753) protons of the propargyl group (H-7).

The propargyl methylene protons (H-7) coupling to the proton at the 4-position of the piperidine ring (H-4).

Intra-ring couplings between H-4 and the adjacent methylene protons (H-3, H-5), and subsequently between H-3/H-5 and H-2/H-6.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would be used to definitively link the proton assignments from the ¹H and COSY spectra to the carbon signals from the ¹³C spectrum, confirming, for example, which carbon signal corresponds to the C-4 position by its correlation to the H-4 proton.

NMR spectroscopy is crucial for understanding the three-dimensional structure of the piperidine ring.

Conformation: The piperidine ring is expected to adopt a stable chair conformation to minimize steric strain. researchgate.net In this conformation, substituents at the C-4 position can be either axial (pointing up or down, parallel to the principal axis of the ring) or equatorial (pointing out from the side of the ring). The bulkier 4-(prop-2-yn-1-yl) group would strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions.

Coupling Constants: The magnitude of the proton-proton coupling constants (J-values) provides direct evidence for the ring's conformation and the substituent's orientation. A large coupling constant (typically 10-13 Hz) between adjacent protons on the piperidine ring is indicative of a diaxial relationship, which is a hallmark of the chair conformation. The analysis of these J-values allows for the confirmation of the equatorial placement of the side chain.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of 4-(Prop-2-yn-1-yl)piperidine and to gain structural information through the analysis of its fragmentation patterns. The analysis is typically performed on the free base (C₈H₁₃N), which has a monoisotopic mass of 123.1048 Da.

Upon ionization, the molecule fragments in a predictable manner. The fragmentation pattern provides a molecular fingerprint that can be used for identification. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the bonds alpha to the nitrogen atom and loss of the side chain. researchgate.netscielo.br

Predicted Mass Fragments The following table details plausible fragments that would be observed in a mass spectrum.

m/z Value (Nominal)Possible FormulaDescription of Loss
123C₈H₁₃NMolecular Ion (M⁺) of the free base
122C₈H₁₂NLoss of a hydrogen radical from M⁺
96C₆H₁₀NLoss of the vinyl group (C₂H₃) from the propargyl side chain
84C₅H₁₀NLoss of the entire propargyl side chain (C₃H₃)
82C₅H₈NAlpha-cleavage with loss of the C₄H₇ side chain

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental composition. researchgate.netnih.gov For example, if an ion is detected at m/z 124.1120 in an ESI-MS experiment (corresponding to the protonated free base, [M+H]⁺), HRMS can confirm that its elemental formula is C₈H₁₄N⁺ (calculated exact mass: 124.1121), thereby distinguishing it from other potential ions with the same nominal mass but different atomic compositions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov In the context of 4-(Prop-2-yn-1-yl)piperidine hydrochloride research, LC-MS is invaluable for assessing the purity of a sample. The LC component separates the target compound from any impurities, starting materials, or degradation products. The MS component then provides mass information for each separated peak, allowing for their identification and characterization. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

Expected Characteristic IR Absorption Bands The table below lists the principal functional groups and their anticipated absorption frequencies in the IR spectrum.

Functional GroupBondExpected Frequency (cm⁻¹)Intensity
Terminal Alkyne≡C-H~3300Strong, Sharp
AlkyneC≡C~2120Weak to Medium
Alkane C-HC-H2850-2980Strong
Amine SaltN⁺-H2400-2800Strong, Broad

The sharp absorption around 3300 cm⁻¹ is highly characteristic of the terminal alkyne C-H bond, while the very broad and strong signal in the 2400-2800 cm⁻¹ region is indicative of the N-H stretching vibrations within the protonated amine hydrochloride salt. The weaker C≡C stretch around 2120 cm⁻¹ further confirms the presence of the alkyne group.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This method is indispensable for elucidating the precise solid-state structure of compounds like this compound, providing unequivocal data on bond lengths, bond angles, conformational details, and intermolecular interactions that govern the crystal packing. The two primary XRD techniques are single-crystal XRD and powder XRD (XRPD).

Single-Crystal X-ray Diffraction: For single-crystal XRD analysis, a high-quality crystal of this compound, typically grown by slow evaporation from a suitable solvent, is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is meticulously measured and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not prominently available in the reviewed literature, analysis of closely related piperidine-containing structures provides insight into the expected findings. nih.govnih.govmdpi.com For instance, studies on other piperidinium (B107235) salts reveal that the piperidine ring typically adopts a stable chair conformation. nih.govnih.gov The analysis would precisely define the orientation of the propargyl group at the C4 position and confirm the ionic interaction between the protonated piperidinium nitrogen and the chloride anion. Key structural parameters that would be determined are summarized in the table below.

Table 1: Potential Crystallographic Parameters from Single-Crystal XRD.

Parameter Information Obtained
Crystal System The basic geometric framework of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present within the unit cell.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of all covalent bonds and angles within the molecule.
Torsional Angles Defines the conformation of the piperidine ring and the propargyl substituent.
Hydrogen Bonding Identifies and characterizes N-H···Cl hydrogen bonds and other weak intermolecular interactions.

| Crystal Packing | Describes how individual molecules are arranged in the crystal lattice. |

This table represents the type of data expected from a single-crystal XRD experiment.

X-ray Powder Diffraction (XRPD): XRPD is utilized for the analysis of a polycrystalline powder. This technique is crucial for phase identification, purity assessment, and characterization of the bulk material. The sample is exposed to an X-ray beam, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid. It can be used to distinguish between different polymorphic forms, which may have distinct physical properties. In the context of this compound, XRPD would be used in quality control to ensure batch-to-batch consistency and to detect the presence of any crystalline impurities. researchgate.net

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatography is a cornerstone of chemical research, essential for both the purification of synthesized compounds and the quantitative assessment of their purity. For a polar, water-soluble compound like this compound, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the purity analysis of polar hydrochloride salts. nih.gov A C18 (octadecylsilyl) column is commonly employed as the stationary phase. The mobile phase typically consists of an aqueous buffer (e.g., water with a small percentage of an acid like phosphoric acid or formic acid to ensure the amine remains protonated and peak shape is sharp) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Detection is often achieved using a UV detector, although the piperidine ring itself lacks a strong chromophore. Derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed for more sensitive detection if required. nih.govresearchgate.net Alternatively, detectors like Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) can be used.

Table 2: Illustrative RP-HPLC Method for Purity Assessment.

Parameter Condition
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm) nih.govresearchgate.net
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile nih.govresearchgate.net
Gradient Isocratic or gradient elution (e.g., 68% B) nih.govresearchgate.net
Flow Rate 1.0 mL/min nih.govresearchgate.net
Column Temperature 30 °C nih.gov
Detection UV (if derivatized), ELSD, or MS

| Injection Volume | 5-20 µL |

This table is a representative example based on methods for similar piperidine compounds and may require optimization.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and polar nature. The high temperatures of the GC inlet can cause decomposition. Therefore, analysis typically requires conversion of the analyte to a more volatile derivative. nih.gov A common derivatization strategy for amines is silylation, for example, using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active proton on the nitrogen with a trimethylsilyl (B98337) (TMS) group. nih.gov Following derivatization, the sample can be analyzed on a non-polar or medium-polarity capillary column (e.g., DB-5ms) with detection by a Flame Ionization Detector (FID) or, for greater specificity, a Mass Spectrometer (MS). GC-MS provides both retention time and mass spectral data, aiding in the positive identification of the compound and any impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor reaction progress, screen for optimal purification conditions, and perform a preliminary purity check. For this compound, silica (B1680970) gel plates are typically used as the stationary phase. A polar mobile phase, often a mixture of a non-polar solvent (like cyclohexane (B81311) or dichloromethane) and a more polar solvent (like methanol, ethanol, or isopropanol), with a small amount of a base (e.g., triethylamine (B128534) or ammonia) or acid (e.g., acetic acid) to prevent peak tailing, is employed. researchgate.net Visualization of the spots can be achieved using UV light if the compound or impurities are UV-active, or by staining with a suitable reagent such as ninhydrin (B49086) or potassium permanganate. researchgate.net

Q & A

Q. What are the recommended synthesis methods for 4-(Prop-2-yn-1-yl)piperidine hydrochloride, and how are yields optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or Mannich reactions. For example, piperidine derivatives can be synthesized via reactions with propargyl bromide in dichloromethane under basic conditions (e.g., NaOH) . Key steps include:

  • Reaction Setup: Use anhydrous solvents and inert atmospheres to avoid side reactions.
  • Purification: Column chromatography or recrystallization improves purity.
  • Yield Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of propargyl bromide) and reaction time (12–24 hours).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .
  • Ventilation: Use fume hoods to avoid inhalation (H335) .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers .
  • Emergency Response: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms structure (e.g., piperidine ring protons at δ 1.5–2.5 ppm, alkyne proton at δ 2.0–2.2 ppm) .
  • Mass Spectrometry (MS): ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 170.1) .
  • Elemental Analysis: Validates empirical formula (e.g., C₈H₁₄NCl) with <0.3% deviation .

Advanced Research Questions

Q. How can computational methods improve the synthesis design of 4-(Prop-2-yn-1-yl)piperidine derivatives?

Methodological Answer:

  • Reaction Path Search: Density Functional Theory (DFT) identifies transition states and intermediates to predict reaction feasibility .
  • Machine Learning (ML): Trains models on existing piperidine reaction datasets to optimize solvent/base combinations (e.g., DMF vs. THF) .
  • Case Study: A 2024 study reduced synthesis time by 40% using ML-guided condition screening .

Q. How can researchers resolve contradictions in biological activity data for piperidine derivatives?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀ assays across multiple concentrations to confirm activity trends .
  • Receptor Binding Studies: Use radioligand displacement assays (e.g., ³H-labeled ligands) to validate target specificity .
  • Meta-Analysis: Cross-reference data from PubChem and NIST to identify outliers caused by impurities (e.g., unreacted propargyl bromide) .

Q. What mechanistic insights govern substitution reactions in this compound?

Methodological Answer:

  • Nucleophilic Attack: The alkyne group stabilizes transition states via hyperconjugation, accelerating SN2 reactions at the piperidine nitrogen .
  • Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while protic solvents (e.g., MeOH) slow kinetics .
  • Kinetic Studies: Pseudo-first-order rate constants (kobs) measured via UV-Vis spectroscopy show a linear correlation with base strength (e.g., kobs = 0.15 min⁻¹ for K₂CO₃ vs. 0.07 min⁻¹ for NaHCO₃) .

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